Specific Scientific Field: This application falls under the field of biosensing and immunology.
Summary of the Application: In this study, a sensitive monoclonal antibody (mAb) was produced for the simultaneous detection of carbofuran, benfuracarb, carbosulfan, and 3-hydroxy-carbofuran .
Methods of Application: 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) was conjugated to bovine serum albumin (BSA) to prepare the immunogen DDB-BSA, and mice were immunized . Coating antigens were prepared by conjugating DDB and 5-methoxy-2,3-dihydrobenzofuran-3-acetic acid (MDA) to BSA and ovalbumin (OVA), respectively .
Results or Outcomes: After the immunization, a high-affinity mAb 13C8 was obtained. The IC 50 values of the ELISA and QD-LFIA methods for carbofuran were 0.18 ng/mL and 0.67 ng/mL, respectively . The cross-reactivity (CR) values of the two methods for benfuracarb, carbosulfan, and 3-hydroxy-carbofuran ranged from 72.0% to 83.7% .
Specific Scientific Field: This application is in the field of agriculture and environmental science.
Summary of the Application: Benfuracarb is assessed for its risk as a pesticide, with a focus on its metabolism, distribution, and residue behavior in various crops .
Methods of Application: The studies involved a foliar treatment or stem injection . In the case of soya and maize with soil application, a metabolic pathway of benfuracarb in soil-treated crops could be established .
Results or Outcomes: The results of these studies helped establish the metabolic pathway of benfuracarb in directly treated plants and soil-treated crops .
Benfuracarb is a synthetic compound classified as a carbamate insecticide, primarily used for controlling insect pests in various agricultural settings, including vegetables and cereals. Its chemical formula is C20H30N2O5S, and it has a molecular weight of 410.53 g/mol. Benfuracarb functions as an acetylcholinesterase inhibitor, which disrupts the normal function of the nervous system in insects, leading to their death. The compound is characterized by its unique structure that includes a benzofuran moiety, which contributes to its biological activity and efficacy as an insecticide .
Benfuracarb acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a vital enzyme in the nervous system responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting AChE, benfuracarb leads to an accumulation of acetylcholine, causing uncontrolled nerve impulses and ultimately insect death.
Benfuracarb exhibits significant biological activity due to its role as an acetylcholinesterase inhibitor. Studies have demonstrated that it possesses lower anti-acetylcholinesterase activity compared to other carbamates, which may influence its toxicity profile and effectiveness in pest control . In toxicity assessments, benfuracarb has shown acute toxicity with an oral LD50 value of approximately 138 mg/kg in rats, indicating moderate toxicity levels compared to other insecticides . Furthermore, it has been identified as a mitotic inhibitor, displaying cytotoxic effects on various biological systems, including plant root growth inhibition assays .
The synthesis of benfuracarb involves several steps that typically start with the formation of the benzofuran structure followed by the introduction of carbamate functionalities. A common synthetic route includes:
Benfuracarb is primarily used in agriculture as an insecticide to control a variety of pests affecting crops like citrus fruits, maize, and sugar beet. Its application helps in managing pest populations effectively while also posing certain risks due to its toxicity profile. Additionally, research has explored its potential use in laboratory settings for studying cytotoxicity and mutagenicity due to its biological effects on cellular systems .
Research on the interactions of benfuracarb with biological systems has highlighted its effects on various organisms. For instance:
Several compounds share structural or functional similarities with benfuracarb. Below is a comparison highlighting their uniqueness:
Compound | Chemical Formula | Mechanism of Action | Key Differences |
---|---|---|---|
Carbofuran | C12H15N | Acetylcholinesterase inhibitor | More toxic (oral LD50 ~ 8 mg/kg) |
Methomyl | C11H15N | Acetylcholinesterase inhibitor | Different chemical structure; higher toxicity profile |
Propoxur | C11H15N | Acetylcholinesterase inhibitor | Used primarily in household applications; lower persistence in environment |
Aldicarb | C7H10N2O4S | Acetylcholinesterase inhibitor | Highly toxic; often restricted due to environmental concerns |
Benfuracarb stands out due to its moderate toxicity compared to other carbamates while still being effective against a wide range of pests. Its unique benzofuran structure also differentiates it from more commonly used carbamate insecticides .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard